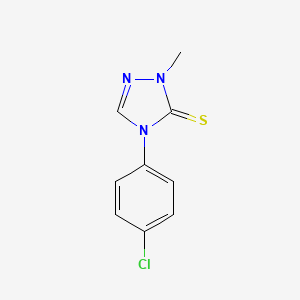
4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” belongs to a class of organic compounds known as triazoles. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring. They are used in a wide range of applications in medicine and agriculture due to their diverse biological activities .
Molecular Structure Analysis
Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms. The specific structure of “4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” would include additional functional groups attached to this basic ring structure .
Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, including N-alkylation, N-arylation, and reactions with electrophiles at the carbon between the two nitrogens .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” would depend on its specific structure. In general, triazoles are stable compounds. They are resistant to oxidation and reduction, but can be hydrolyzed under acidic or alkaline conditions .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives have been studied for their antibacterial properties. Research indicates that novel derivatives of this compound show significant activity against various Gram-positive and Gram-negative bacterial strains (Plech, Wujec, Kaproń, Kosikowska, & Malm, 2011).
Corrosion Inhibition
The compound and its derivatives have been investigated for their role as corrosion inhibitors. A study focusing on quinolinyl triazole derivatives, including this compound, found them effective in inhibiting corrosion of mild steel in hydrochloric acid environments (Bhat & Shetty, 2021).
Structural Analysis and Synthesis
The compound's structure and synthesis have been extensively studied. For instance, a 2023 study presented the synthesis and structural assignment of a related compound through HRMS, IR, 1H and 13C NMR experiments (Wujec & Typek, 2023).
Crystallography and Molecular Packing
The compound's molecular structure, including its crystallography and molecular packing, has been characterized in detail. Research published in 2019 provides insights into the molecular structure, confirming the molecule's existence as the thione tautomer and detailing its molecular packing characteristics (Yeo, Azizan, & Tiekink, 2019).
Lipase and α-Glucosidase Inhibition
This compound and its derivatives have been investigated for their potential in inhibiting lipase and α-glucosidase, key enzymes in metabolic processes. A study demonstrated that some synthesized derivatives show significant activity in this regard (Bekircan, Ülker, & Menteşe, 2015).
Antifungal and Antimicrobial Properties
The compound and related derivatives have shown potential in antifungal and antimicrobial applications. Their synthesis and biological activities have been a subject of several studies highlighting their effectiveness against various pathogens (Zheng, 2015).
Anticonvulsant Properties
Research has also explored the anticonvulsant properties of 4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Studies indicate its efficacy in protecting against seizures, with some derivatives showing promise as potential drug candidates (Plech et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds have been known to target enzymes involved in fungal cell growth and metabolism .
Mode of Action
It is known that similar compounds inhibit mitochondrial respiration, leading to a reduction of energy-rich atp that supports essential processes in the fungal cell .
Biochemical Pathways
The compound likely affects the biochemical pathways related to energy production in the fungal cell. By inhibiting mitochondrial respiration, it disrupts the production of ATP, an essential molecule for energy transfer within the cell .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the organism, metabolized to various extents, and excreted .
Result of Action
The result of the compound’s action is the inhibition of fungal growth. By disrupting energy production within the fungal cell, the compound prevents the cell from carrying out essential processes, leading to its eventual death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Temperature can also influence the compound’s stability and its rate of metabolism within the organism .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-methyl-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-12-9(14)13(6-11-12)8-4-2-7(10)3-5-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWXOLOQRAUPAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-((3-(dimethylamino)propyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2425383.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2425384.png)
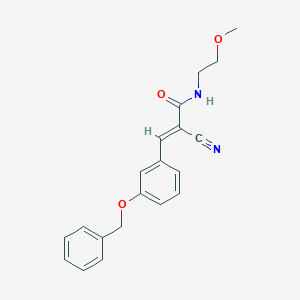

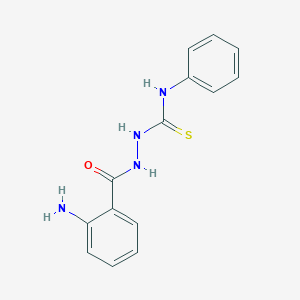
![(5E)-3-(3-chlorophenyl)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2425390.png)

![(1-{4-[(prop-2-yn-1-yl)amino]phenyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2425392.png)
![Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2425395.png)
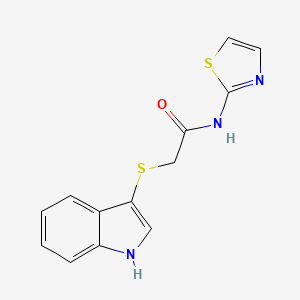

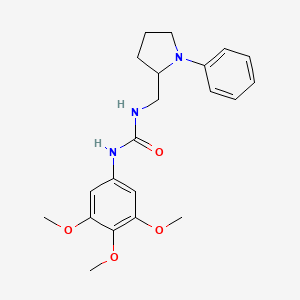
![9,9-dimethyl-6-(5-nitro-2-pyridin-2-ylsulfanylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2425402.png)
![3-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine;dihydrochloride](/img/structure/B2425404.png)